An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-3,5-diiodobenzoyl Chloride
An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-3,5-diiodobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3,5-diiodobenzoyl chloride is a halogenated aromatic acyl chloride of significant interest in organic synthesis. Its structural features, particularly the presence of a reactive acyl chloride group, a hydroxyl group, and two iodine atoms on the benzene ring, make it a versatile intermediate for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical methods, tailored for professionals in research and drug development. While primarily utilized as a chemical building block, its potential for biological activity, often seen in related iodinated compounds, warrants its consideration in medicinal chemistry.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-Hydroxy-3,5-diiodobenzoyl chloride are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.
Table 1: General Chemical Properties
| Property | Value |
| Chemical Name | 2-Hydroxy-3,5-diiodobenzoyl chloride |
| Synonyms | 3,5-Diiodosalicyloyl chloride, Salicyloyl chloride, 3,5-diiodo- |
| CAS Number | 42016-91-1 |
| Molecular Formula | C₇H₃ClI₂O₂ |
| Molecular Weight | 408.36 g/mol |
| Appearance | Colorless or slightly yellow crystalline solid[1] |
| Solubility | Soluble in organic solvents such as dichloromethane and ethanol[1] |
Table 2: Physical and Spectroscopic Data
| Property | Value |
| Melting Point | 90 °C |
| Boiling Point | 361.2 ± 42.0 °C (Predicted) |
| Density | 2.577 ± 0.06 g/cm³ (Predicted) |
| Flash Point | 172.2 °C |
| Vapor Pressure | 1.01E-05 mmHg at 25°C |
| Refractive Index | 1.744 |
| IR Spectroscopy (C=O stretch) | ~1770–1800 cm⁻¹[2] |
Synthesis of 2-Hydroxy-3,5-diiodobenzoyl Chloride
The primary method for the synthesis of 2-Hydroxy-3,5-diiodobenzoyl chloride is the reaction of its corresponding carboxylic acid, 3,5-diiodosalicylic acid, with a chlorinating agent, most commonly thionyl chloride (SOCl₂).
Experimental Protocol: Synthesis from 3,5-Diiodosalicylic Acid
This protocol details the laboratory-scale synthesis of 2-Hydroxy-3,5-diiodobenzoyl chloride.
Materials:
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3,5-Diiodosalicylic acid (30 mmol)
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Thionyl chloride (90 mmol)
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Dichloromethane
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Graphene oxide (0.3 mmol, optional catalyst)
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250 mL three-necked round-bottom flask
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Reflux condenser
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Stirring apparatus
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Heating mantle
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Rotary evaporator
Procedure:
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To a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-diiodosalicylic acid (30 mmol) and dichloromethane. The mass ratio of 3,5-diiodosalicylic acid to dichloromethane should be 1:30.
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Optionally, add graphene oxide (0.3 mmol) as a catalyst.
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Add thionyl chloride (90 mmol) to the mixture.
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Heat the mixture to reflux at 55°C with constant stirring.
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Continue the reaction at reflux for 2.5 hours after the reaction solution becomes clear.
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After the reaction is complete, remove the solvent and excess thionyl chloride by rotary evaporation under reduced pressure.
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The resulting product is a yellow solid powder.
Reactivity and Applications
2-Hydroxy-3,5-diiodobenzoyl chloride is a reactive acylating agent, a characteristic attributed to the acyl chloride functional group. It is an important intermediate in the synthesis of various biologically active compounds.[1] A notable application is its use as a key intermediate in the synthesis of the antiarrhythmic drug Amiodarone. Its reactivity allows for the introduction of the 2-hydroxy-3,5-diiodobenzoyl moiety into other molecules, which is a critical step in the multi-step synthesis of Amiodarone and other pharmaceutical compounds.
Analytical Methods
The purity and identity of 2-Hydroxy-3,5-diiodobenzoyl chloride can be assessed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of this compound.
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Column: Newcrom R1
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Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.
Spectroscopic Methods
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Infrared (IR) Spectroscopy: A characteristic strong absorption band for the carbonyl (C=O) stretch of the acyl chloride is expected in the region of 1770–1800 cm⁻¹.[2]
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Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns include the loss of the chlorine atom and/or one or both iodine atoms.[2]
Biological Activity
Currently, there is a lack of publicly available scientific literature detailing the direct biological activity or the specific signaling pathway interactions of 2-Hydroxy-3,5-diiodobenzoyl chloride itself. Its primary role in the context of drug development has been as a synthetic intermediate. Iodinated organic compounds can exhibit a range of biological effects, and while derivatives of this molecule are pharmacologically active, the biological profile of the parent acyl chloride has not been extensively characterized.
Synthesis Workflow Diagram
As no specific signaling pathways involving 2-Hydroxy-3,5-diiodobenzoyl chloride have been identified, the following diagram illustrates the logical workflow of its synthesis.
Caption: Synthesis workflow for 2-Hydroxy-3,5-diiodobenzoyl chloride.
Conclusion
2-Hydroxy-3,5-diiodobenzoyl chloride is a valuable and reactive intermediate in organic synthesis, with its primary utility demonstrated in the pathway to complex pharmaceutical agents. This guide has provided a detailed overview of its chemical and physical properties, a specific protocol for its synthesis, and methods for its analysis. While direct biological activity data is not currently available, its role as a precursor to bioactive molecules underscores its importance for professionals in drug discovery and development. Further research into the direct biological effects of this and similar halogenated compounds could potentially open new avenues for therapeutic applications.
